molecular formula C14H12N2O B2929240 N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine CAS No. 2247849-82-5

N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine

Cat. No.: B2929240
CAS No.: 2247849-82-5
M. Wt: 224.263
InChI Key: HJIHQSPEIYMBCK-UHFFFAOYSA-N
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Description

N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine is a chemical compound with the molecular formula C14H12N2O It is characterized by the presence of a pyridine ring and a phenyl group connected via an amine linkage, with an additional prop-2-yn-1-yloxy substituent on the phenyl ring

Scientific Research Applications

N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261, P280, and P305+351+338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine typically involves a multi-step process. One common method includes the reaction of 3-aminopyridine with 3-(prop-2-yn-1-yloxy)benzaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-2-amine
  • N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-4-amine
  • N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-ol

Uniqueness

N-(3-(prop-2-yn-1-yloxy)phenyl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both pyridine and phenyl rings. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-(3-prop-2-ynoxyphenyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-9-17-14-7-3-5-12(10-14)16-13-6-4-8-15-11-13/h1,3-8,10-11,16H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIHQSPEIYMBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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